molecular formula C26H22F2N2O4 B10882903 2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

2-{4-[(4-Fluorophenyl)carbonyl]phenoxy}-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B10882903
M. Wt: 464.5 g/mol
InChI Key: DANXGWCMJPKUBM-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone is an organic compound characterized by the presence of fluorobenzoyl groups attached to a phenoxy and piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone typically involves the reaction of 4-fluorobenzoyl chloride with appropriate phenoxy and piperazino derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted fluorobenzoyl derivatives.

Scientific Research Applications

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzoyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazino]-1-ethanone is unique due to its dual fluorobenzoyl groups attached to both phenoxy and piperazino moieties, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H22F2N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)phenoxy]-1-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C26H22F2N2O4/c27-21-7-1-18(2-8-21)25(32)19-5-11-23(12-6-19)34-17-24(31)29-13-15-30(16-14-29)26(33)20-3-9-22(28)10-4-20/h1-12H,13-17H2

InChI Key

DANXGWCMJPKUBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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